

Application Notes and Protocols for Solid-Phase Extraction of 19(R)-HETE

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Compound of Interest

Compound Name: 19(R)-HETE

Cat. No.: B15572750

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Introduction

19(R)-Hydroxyeicosatetraenoic acid (**19(R)-HETE**) is a cytochrome P450 (CYP450) metabolite of arachidonic acid. As a member of the HETE family of signaling lipids, the accurate and reliable quantification of **19(R)-HETE** in biological matrices is crucial for understanding its physiological and pathological roles. Solid-phase extraction (SPE) is a widely adopted technique for the efficient cleanup and concentration of analytes like **19(R)-HETE** from complex samples such as plasma, serum, and cell culture supernatants prior to analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This document provides detailed protocols for two common SPE methods for the extraction of **19(R)-HETE**: one utilizing a C18 reversed-phase silica-based sorbent and the other a polymeric reversed-phase sorbent.

Data Presentation

Table 1: Quantitative LC-MS/MS Data for 19-HETE Analysis

Parameter	Typical Value	Reference
Calibration Range	0.94 - 30 ng/mL	[1]
Quality Control Concentrations	0.94, 3.75, and 30 ng/mL	[1]
Intra-day CV (%)	7.7 - 12.1	[2]
Inter-day CV (%)	9.6 - 20.0	[2]

Note: The provided data is for 19-HETE in general, as specific quantitative data for the **19(R)-HETE** isomer following SPE is not extensively available in the reviewed literature.

Experimental Protocols

Protocol 1: C18 Reversed-Phase Solid-Phase Extraction

This protocol is a general method for the extraction of HETE isomers from biological fluids using a C18 SPE cartridge.

Materials:

- C18 SPE Cartridges (e.g., 500 mg, 3 mL)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Formic acid or Acetic acid
- Nitrogen gas evaporator
- SPE vacuum manifold

Procedure:

- Sample Pre-treatment:
 - Thaw biological samples (e.g., plasma, serum) on ice.

- Acidify the sample to a pH of approximately 3.5-4.0 by adding a small volume of 0.1% formic acid or acetic acid. This step ensures that the carboxylic acid group of **19(R)-HETE** is protonated, enhancing its retention on the reversed-phase sorbent.
- If using an internal standard (e.g., a deuterated analog), spike it into the sample before acidification.
- SPE Cartridge Conditioning:
 - Place the C18 SPE cartridges on a vacuum manifold.
 - Condition the cartridges by passing 5 mL of methanol through the sorbent.
 - Equilibrate the cartridges by passing 5 mL of water through the sorbent. Do not allow the sorbent to dry out after this step.
- Sample Loading:
 - Load the acidified sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
- Washing:
 - Wash the cartridge with 3 mL of 5% methanol in water to remove salts and other polar interferences.
 - Perform a second wash with 3 mL of water to further remove polar impurities.
 - Dry the sorbent bed thoroughly by applying a high vacuum for 5-10 minutes.
- Elution:
 - Place clean collection tubes in the manifold.
 - Elute the **19(R)-HETE** from the sorbent with 4 mL of methanol.
- Solvent Evaporation and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.

- Reconstitute the dried extract in a small volume (e.g., 100 μ L) of the initial mobile phase for your LC-MS/MS analysis.

Protocol 2: Polymeric Reversed-Phase Solid-Phase Extraction

This protocol utilizes a polymeric SPE cartridge (e.g., Strata-X) for the extraction of a broad range of oxylipins, including 19-HETE.

Materials:

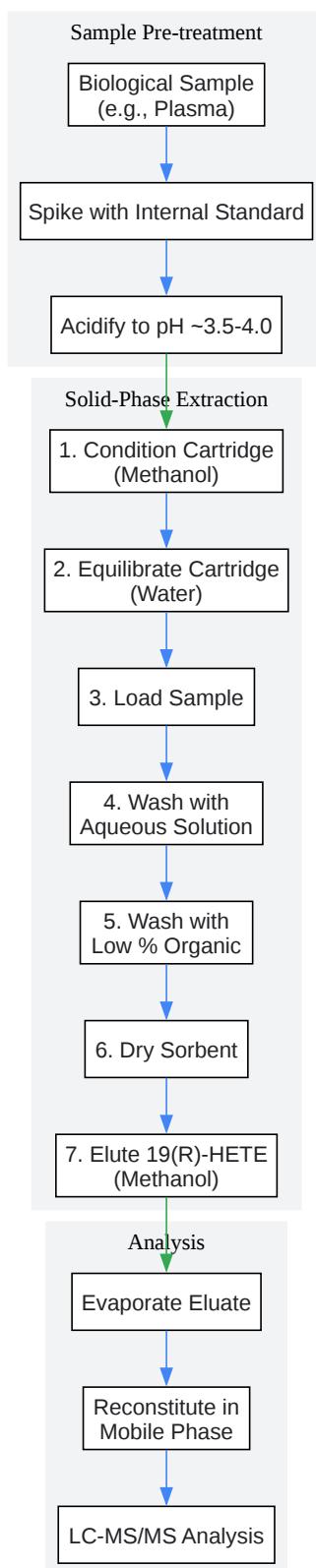
- Polymeric SPE Cartridges (e.g., Strata-X, 200 mg, 6 mL)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Nitrogen gas evaporator
- SPE vacuum manifold

Procedure:

- Sample Pre-treatment:
 - Follow the same sample pre-treatment steps as in Protocol 1 (acidification and internal standard spiking).
- SPE Cartridge Conditioning:
 - Place the polymeric SPE cartridges on a vacuum manifold.
 - Condition the cartridges by passing 5 mL of methanol through the sorbent.
 - Equilibrate the cartridges by passing 5 mL of water through the sorbent.
- Sample Loading:

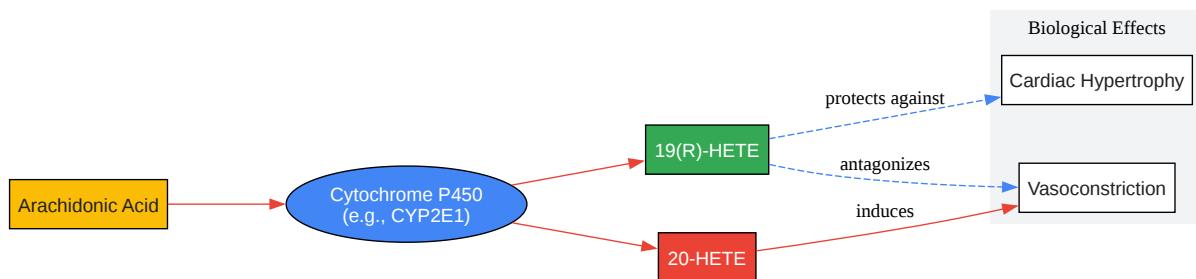
- Load the pre-treated sample onto the conditioned SPE cartridge at a controlled flow rate.
- Washing:
 - Wash the cartridge with 5 mL of water.
 - Follow with a wash of 3 mL of 25% methanol in water.
- Elution:
 - Dry the sorbent bed under vacuum.
 - Elute the **19(R)-HETE** with two aliquots of 2 mL of methanol.
- Solvent Evaporation and Reconstitution:
 - Evaporate the combined eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Mandatory Visualizations



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Caption: General experimental workflow for the solid-phase extraction of **19(R)-HETE**.



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